![molecular formula C26H22O7 B2754651 (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 622793-47-9](/img/structure/B2754651.png)
(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the family of benzofuranone derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and preventing the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
Studies have shown that (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is its broad-spectrum activity against cancer cells, fungi, and bacteria. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one. One direction is to study its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential use in combination with other anticancer agents to enhance their activity against cancer cells. Additionally, studies could be conducted to improve its solubility and reduce its potential toxicity.
Synthesis Methods
The synthesis of (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves several steps. The starting material is 2-hydroxybenzofuran, which is converted into 2-bromo-6-hydroxybenzofuran. This compound then undergoes a reaction with 2,4,5-trimethoxybenzaldehyde to form 2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one. The final step involves a reaction with phenylglyoxylic acid to produce (Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one.
Scientific Research Applications
(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
(2Z)-6-phenacyloxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-21-14-24(31-3)23(30-2)11-17(21)12-25-26(28)19-10-9-18(13-22(19)33-25)32-15-20(27)16-7-5-4-6-8-16/h4-14H,15H2,1-3H3/b25-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZIKYUCWJRXFU-ROTLSHHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(2-oxo-2-phenylethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one |
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